
Introduction: The Strategic Importance of
Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-chloro-1-methyl-1H-pyrazole-3-

carbaldehyde

Cat. No.: B069025 Get Quote

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its

unique electronic properties and ability to participate in hydrogen bonding have rendered it a

privileged scaffold in drug design. Molecules incorporating this five-membered aromatic

heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory,

analgesic, anti-cancer, and antimicrobial properties.[1] The strategic functionalization of the

pyrazole ring allows for the fine-tuning of these activities and the creation of highly specific

therapeutic agents.

This technical guide focuses on a key synthetic building block: 4-chloro-1-methyl-1H-
pyrazole-3-carbaldehyde. The specific arrangement of its functional groups—a reactive

carbaldehyde at the C3 position, a stabilizing N-methyl group, and an electronically influential

chlorine atom at the C4 position—makes this molecule a versatile and valuable intermediate for

the synthesis of complex molecular architectures. The aldehyde group serves as a synthetic

handle for a multitude of chemical transformations, while the chloro substituent can be utilized

in cross-coupling reactions or can modulate the acidity and reactivity of the pyrazole ring.

This document provides researchers, synthetic chemists, and drug development professionals

with a comprehensive overview of the core chemical properties, synthesis, reactivity, and

applications of this important intermediate.

PART 1: Physicochemical and Spectroscopic Profile
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A thorough understanding of a molecule's physical and spectroscopic properties is fundamental

to its successful application in synthesis. These data are critical for identity confirmation, purity

assessment, and the design of appropriate reaction and purification conditions.

Core Physicochemical Data
The key physical properties of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde are

summarized below. These values are essential for handling, reaction setup, and safety

considerations.

Property Value Source(s)

CAS Number 175204-81-6 [2][3][4]

Molecular Formula C₅H₅ClN₂O [2][3]

Molecular Weight 144.56 g/mol [3]

Appearance Solid [2]

Melting Point 83-86 °C [2]

Boiling Point
251.6 °C at 760 mmHg

(Predicted)
[2]

Purity Typically ≥95% [2]

InChI Key
MLGDASSMRFJUMZ-

UHFFFAOYSA-N
[2]

Predicted Spectroscopic Signature
While extensive published spectra for this specific isomer are not readily available, a robust

prediction of its spectroscopic signature can be made based on its structure. This serves as a

self-validating reference for researchers synthesizing or handling this compound.

¹H NMR (in CDCl₃, predicted):

Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between

δ 9.8-10.2 ppm. This significant deshielding is characteristic of aldehyde protons.
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Pyrazole Ring Proton (C5-H): A singlet peak is anticipated between δ 7.5-8.0 ppm. Its

precise location is influenced by the electronic effects of the adjacent nitrogen and the C4-

chloro group.

N-Methyl Protons (N-CH₃): A sharp singlet peak is expected further upfield, likely in the

range of δ 3.8-4.2 ppm.

¹³C NMR (in CDCl₃, predicted):

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

Pyrazole Ring Carbons:

C3 (bearing CHO): ~δ 145-150 ppm

C4 (bearing Cl): ~δ 115-125 ppm

C5: ~δ 130-135 ppm

N-Methyl Carbon (N-CH₃): A signal in the upfield region, typically δ 35-40 ppm.

Infrared (IR) Spectroscopy (KBr pellet):

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹.

Mass Spectrometry (EI):

Molecular Ion (M⁺): A prominent peak at m/z 144, with a characteristic M+2 isotope peak at

m/z 146 (approximately one-third the intensity of the M⁺ peak) due to the presence of the

³⁷Cl isotope.
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Key Fragment: A significant fragment corresponding to the loss of the aldehyde group (-

CHO) at m/z 115/117.

PART 2: Synthesis and Mechanistic Insight
The construction of the 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde scaffold is most

efficiently achieved via the Vilsmeier-Haack reaction. This classic formylation method is well-

suited for electron-rich heterocyclic systems.[1][5][6]

The Vilsmeier-Haack Approach: A Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in

situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide

(DMF).[6] This electrophilic iminium species is highly effective at formylating activated aromatic

rings.[6] While many pyrazole-4-carbaldehydes are synthesized from hydrazones, the

synthesis of a 3-carbaldehyde isomer necessitates a different strategy. The most logical

approach is the direct formylation of a pre-existing pyrazole ring that is sufficiently activated for

electrophilic substitution at the C3 position.

The proposed synthetic pathway begins with the formylation of 4-chloro-1-methyl-1H-pyrazole.

4-Chloro-1-methyl-1H-pyrazole

Electrophilic Aromatic
Substitution (SEAr)

Reaction

Vilsmeier Reagent
(POCl₃ + DMF)

Formylation

Aqueous Workup
(Hydrolysis)

Iminium Salt Intermediate 4-Chloro-1-methyl-1H-pyrazole
-3-carbaldehyde

Final Product

Click to download full resolution via product page

Caption: Synthetic workflow for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocol
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This protocol is a representative procedure based on established Vilsmeier-Haack formylation

methodologies for related heterocyclic systems.[5][7]

Materials:

4-Chloro-1-methyl-1H-pyrazole

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

Reagent Preparation (Caution: Exothermic): In a flame-dried, three-neck round-bottom flask

equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF

(3.0 equivalents). Cool the flask to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via

the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation

of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir

at 0 °C for an additional 30 minutes after the addition is complete.

Substrate Addition: Dissolve 4-chloro-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous

DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
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Reaction: After the addition, allow the reaction mixture to warm to room temperature and

then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed (typically 4-6 hours).

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto

crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until

effervescence ceases and the pH is ~7-8.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of aqueous layer).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous MgSO₄.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the resulting crude solid by column chromatography on silica gel (using a

hexanes/ethyl acetate gradient) or by recrystallization to afford the pure 4-chloro-1-methyl-
1H-pyrazole-3-carbaldehyde.

Causality and Trustworthiness:

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of

anhydrous solvents and flame-dried glassware is critical to prevent its decomposition and

ensure high yields.[5]

Controlled Addition: The reaction between POCl₃ and DMF is highly exothermic. Slow,

dropwise addition at 0 °C is a crucial safety measure to control the reaction rate and prevent

side reactions.

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde

product is a necessary and standard step in the Vilsmeier-Haack protocol.

Neutralization: Careful neutralization is required to remove acidic byproducts and prepare

the product for extraction into an organic solvent.
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PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde stems from the

distinct reactivity of its functional groups. The aldehyde offers a gateway to carbon-chain

extensions and functional group interconversions, while the chloro-substituted pyrazole ring

provides a platform for more advanced modifications.

Aldehyde Reactions Pyrazole Ring Reactions

4-Chloro-1-methyl-1H-
pyrazole-3-carbaldehyde

Oxidation
(e.g., KMnO₄, PCC)

Reduction
(e.g., NaBH₄)

Condensation
(e.g., Knoevenagel, Wittig)

Reductive Amination
(Amine + Reducing Agent)

Cross-Coupling
(e.g., Suzuki, Buchwald)

Nucleophilic Aromatic
Substitution (SNAr)

Carboxylic Acid Derivative Primary Alcohol Substituted Alkene Substituted Amine 4-Aryl Pyrazole Derivative 4-Nu Pyrazole Derivative

Click to download full resolution via product page

Caption: Key reactivity pathways for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Reactions of the Aldehyde Group
The aldehyde functionality is one of the most versatile in organic synthesis.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-

chloro-1-methyl-1H-pyrazole-3-carboxylic acid) using standard oxidizing agents like

potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This acid derivative

is a valuable intermediate for amide bond formation.

Reduction: Selective reduction to the primary alcohol ( (4-chloro-1-methyl-1H-pyrazol-3-

yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride

(NaBH₄).

Condensation Reactions: The aldehyde is an excellent electrophile for condensation

reactions.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g.,

malononitrile, ethyl cyanoacetate) in the presence of a base yields α,β-unsaturated

systems, which are precursors to more complex heterocycles.[1]
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Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting

the aldehyde into a substituted alkene, enabling carbon-carbon bond formation.

Reductive Amination: A one-pot reaction with a primary or secondary amine, followed by

reduction (e.g., with sodium triacetoxyborohydride), yields substituted amines. This is a

cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

Reactions Involving the Chloro-Pyrazole Ring
The chlorine atom at the C4 position significantly influences the ring's reactivity.

Nucleophilic Aromatic Substitution (SNAr): While the pyrazole ring is electron-rich, the

presence of the electron-withdrawing aldehyde and the inherent electronics of the ring

system can make the C4 position susceptible to SNAr with strong nucleophiles (e.g.,

alkoxides, thiolates), particularly under forcing conditions.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as a handle for powerful C-C

and C-N bond-forming reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium

catalyst can introduce aryl or heteroaryl substituents at the C4 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by

coupling the chloropyrazole with various amines.

PART 4: Applications in Drug Discovery and
Agrochemicals
The true value of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is realized in its application

as a scaffold for building molecules with significant biological activity. Pyrazole-based

compounds are key components in numerous commercial drugs and agrochemicals.[8]

Intermediate for Bioactive Molecules
This aldehyde is a key starting material for synthesizing libraries of compounds for high-

throughput screening. For example, it can be used to synthesize pyrazole-based kinase
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inhibitors, a major class of anti-cancer drugs. The general workflow involves elaborating the

aldehyde and then potentially displacing the chloride to tune the molecule's properties.

4-Chloro-1-methyl-1H-
pyrazole-3-carbaldehyde

Condensation with
Active Methylene Cmpd. α,β-Unsaturated Intermediate Cyclization or

Further Functionalization
Complex Bioactive Molecule

(e.g., Fused Heterocycle)

Click to download full resolution via product page

Caption: General workflow from the starting aldehyde to complex bioactive targets.

This molecule serves as a useful reactant for preparing compounds like 2-arylidene

hydrazinecarbodithioates, which can be further investigated for their biological activities.[9] Its

structure is analogous to other pyrazole aldehydes that have been pivotal in developing anti-

inflammatory agents, analgesics, and crop protection chemicals like herbicides and fungicides.

[8]

PART 5: Safety, Handling, and Storage
As a responsible scientist, proper handling and storage of all chemical reagents are

paramount.

5.1 Hazard Identification

Based on available data for this and structurally related compounds, 4-chloro-1-methyl-1H-
pyrazole-3-carbaldehyde is classified with the following hazards:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2] Pictogram: GHS07 (Exclamation Mark)[2]
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5.2 Recommended Handling and Personal Protective Equipment (PPE)

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with

skin.[10][12]

Respiratory Protection: If dust is generated or ventilation is inadequate, use a

NIOSH/MSHA-approved respirator.[10]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[11]

5.3 Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Recommended storage temperature is -20°C for long-term stability, sealed away from

moisture.[2]

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion
4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a strategically designed chemical

intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical

properties, predictable reactivity, and accessible synthesis make it an asset for researchers in

drug discovery, agrochemicals, and materials science. The dual reactivity of the aldehyde

handle and the chloro-substituted pyrazole core provides a rich platform for the creation of

novel, high-value molecules. This guide provides the foundational knowledge required to safely

and effectively utilize this versatile building block in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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